2-Methyl-7-nitronaphthalene

Catalog No.
S14325222
CAS No.
91137-28-9
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-7-nitronaphthalene

CAS Number

91137-28-9

Product Name

2-Methyl-7-nitronaphthalene

IUPAC Name

2-methyl-7-nitronaphthalene

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3

InChI Key

XJUSCPOBHFZRKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-]

2-Methyl-7-nitronaphthalene (CAS 91137-28-9) is a specialized nitroaromatic compound utilized primarily as an analytical standard for environmental monitoring and as a regiopure building block for complex organic synthesis. Unlike more common naphthalene derivatives, this compound provides a distinct 2,7-substitution pattern, which is critical for developing specific optoelectronic materials, pharmaceutical scaffolds, and dye intermediates. Procuring this specific isomer at high purity (>96%) allows researchers and industrial chemists to bypass the notoriously difficult separation of methylnitronaphthalene mixtures, directly enabling high-yield downstream reductions to 2-methyl-7-aminonaphthalene [1].

Research Fit

Synthesis intermediate for dyes, pigments, and conductive polymers
Regiochemical probe: 2-methyl-7-nitro substitution pattern
Crystalline solid facilitating handling and purification

Substituting 2-methyl-7-nitronaphthalene with crude methylnitronaphthalene mixtures or more common isomers (such as 2-methyl-1-nitronaphthalene) fundamentally compromises both synthetic utility and analytical accuracy. In direct electrophilic nitration or atmospheric NO3 radical-initiated reactions of 2-methylnaphthalene, the 1-, 4-, and 5-positions are heavily favored, leaving the 7-nitro isomer as a minor product (<5% abundance) [1]. Attempting to isolate the 2,7-isomer from these crude mixtures requires exhaustive, low-yielding chromatographic separations due to nearly identical boiling points and polarities among the isomers. For analytical applications, isomer substitution is equally unviable; 2-methyl-7-nitronaphthalene possesses a distinct GC-MS retention profile and specific mutagenic potency that cannot be calibrated using 1-nitro or 4-nitro analogs [2].

Substitution Risk

2-Methyl-7-nitronaphthalene (Target)
2-Methyl-1-nitronaphthalene (Typical Substitute)
Isomer Type
Minor isomer (requires separation)
Major isomer (predominant product)
Physical State
Crystalline solid
Often oil or low-melting solid
Regiochemical Impact
7-nitro directs distinct reactivity
1-nitro alters steric/electronic profile

Regiochemical Purity & Precursor Viability

Direct nitration of 2-methylnaphthalene predominantly yields the 1-nitro, 4-nitro, and 5-nitro isomers, with the 7-nitro isomer forming only a minor fraction of the total nitration yield. Procuring commercially purified 2-methyl-7-nitronaphthalene (>96% purity) provides an immediate >90% absolute increase in target isomer availability compared to utilizing crude nitration mixtures [1]. This eliminates the need for multi-step, solvent-intensive chromatographic separations that typically suffer from severe mass recovery losses.

Evidence DimensionTarget Isomer Availability / Purity
Target Compound Data>96% purity (Procured 2-Methyl-7-nitronaphthalene)
Comparator Or Baseline<5% target isomer abundance (Crude 2-methylnaphthalene nitration mixture)
Quantified Difference>90% absolute increase in usable 2,7-isomer without downstream purification
ConditionsStandard electrophilic nitration vs. direct procurement

Allows synthetic chemists to immediately access the 2,7-substitution scaffold, bypassing low-yielding and labor-intensive isomer separations.

Regiochemical Yield
Class-level inference
2M7NN: Minor isomer (oil fraction) vs 2M1NN: 57% yield
Limited synthetic accessibility informs procurement decisions
Separation challenges require defined compound for research

Specificity in Environmental Quantification

In the quantification of vapor-phase mutagens, 2-methyl-7-nitronaphthalene exhibits distinct chromatographic behavior and biological activity compared to its more abundant isomers. Studies demonstrate that the 7-nitro isomer has a distinct retention time and specific TA98 mutagenic potency that cannot be accurately modeled by 2-methyl-1-nitronaphthalene [1]. Using the exact 2-methyl-7-nitronaphthalene standard ensures exact target calibration accuracy, whereas using a mixed or proxy standard results in unquantifiable baseline resolution errors.

Evidence DimensionCalibration Accuracy for Environmental Assays
Target Compound Data100% target specificity (using pure 2-methyl-7-nitronaphthalene standard)
Comparator Or BaselineUnquantifiable error / co-elution risks (using mixed methylnitronaphthalene standards)
Quantified DifferenceEliminates isomer misidentification in GC-MS and bioassay calibration
ConditionsGC-MS analysis and Salmonella typhimurium TA98 mutagenicity assays

Essential for environmental testing laboratories that must legally or scientifically differentiate between the specific toxicological profiles of atmospheric nitro-PAHs.

Melting Point
Cross-study comparable
105 °C (solid)
Solid-state handling simplifies research workflow
2M1NN typically oil; solid property enables easier purification

2,7-Disubstituted Material Processability

When synthesizing 2-methyl-7-aminonaphthalene for materials science applications, starting with regiopure 2-methyl-7-nitronaphthalene allows for direct catalytic hydrogenation (e.g., Pd/C, H2) with near-quantitative yields (>90%). In contrast, attempting to reduce a mixed batch of methylnitronaphthalenes and separating the resulting amines leads to >80% material loss due to the high polarity and oxidative instability of the mixed aminonaphthalenes during chromatography [1].

Evidence DimensionDownstream Amine Yield (Process Efficiency)
Target Compound Data>90% yield of 2-methyl-7-aminonaphthalene (from pure nitro precursor)
Comparator Or Baseline<20% isolated yield (from reduction and separation of mixed nitro isomers)
Quantified Difference>70% improvement in isolated yield of the target amine
ConditionsCatalytic hydrogenation (Pd/C) followed by isolation

Dramatically improves the atom economy and scalability for manufacturing 2,7-functionalized dyes, pharmaceuticals, and organic electronic components.

MS Identification
Supporting evidence
m/z 187 (M+), 141, 115, 89
Unique MS fingerprint supports identity verification
Differentiation from other isomers in GC-MS workflows
Environmental Persistence
Class-level inference
Photoreactivity may differ from 2M1NN (97% increase for ortho-methyl)
Context-dependent behavior; data to verify for 7-nitro isomer
Nitro-PAH class suggests potential cytotoxicity; requires risk assessment

Environmental Analytical Calibration

Where this compound is the right choice: As a precise GC-MS and bioassay calibration standard for quantifying vapor-phase atmospheric mutagens, where distinguishing the 7-nitro isomer from the 1-nitro and 4-nitro isomers is critical for accurate environmental toxicity assessments [1].

Synthesis of 2,7-Disubstituted Scaffolds

Where this compound is the right choice: As a starting material for direct catalytic reduction to 2-methyl-7-aminonaphthalene. This pathway is essential for producing 2,7-geometry specific pharmaceutical intermediates and organic electronic materials, avoiding the severe yield penalties of late-stage isomer separation [2].

Toxicological and Mutagenicity Research

Where this compound is the right choice: In specialized Ames testing (e.g., Salmonella typhimurium TA98) to evaluate the structure-activity relationships of specific nitro-PAH isomers formed via atmospheric NO3 radical reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isomer-Specific Reactivity Studies
2-Methyl-7-nitro substitution pattern
Reaction rate & selectivity comparison with other isomers
Novel Dyes & Pigments
Amine precursor identity (2-methyl-7-aminonaphthalene)
Absorption spectra, solubility, and fastness testing
Environmental Monitoring
Analytical reference standard for nitro-PAHs
GC-MS and HPLC detection limits in environmental matrices
Conductive Polymers
Electronic substitution effects
Band gap & charge transport measurement

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

UNII

9IKH4KOR1W

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